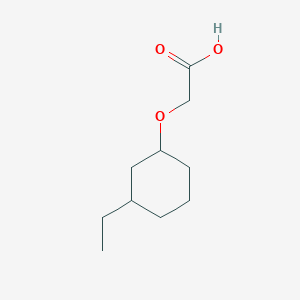

2-((3-Ethylcyclohexyl)oxy)acetic acid

Description

2-((3-Ethylcyclohexyl)oxy)acetic acid is a cyclohexyl-substituted acetic acid derivative characterized by an ethyl group at the 3-position of the cyclohexyl ring and an ether linkage connecting the cyclohexyl moiety to the acetic acid group. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs such as 2-(3-Methylcyclohexyl)acetic acid () and 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid (). These compounds share a cyclohexyl-acetic acid backbone, with variations in substituents influencing their physicochemical and biological properties.

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(3-ethylcyclohexyl)oxyacetic acid |

InChI |

InChI=1S/C10H18O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |

InChI Key |

NNXFQFPCQPMXKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Parameters

| Preparation Method | Reagents & Catalysts | Solvents | Temperature & Time | Yield & Purity Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Ethylcyclohexanol, haloacetic acid derivative, NaOH or K2CO3 | DMF, DMSO, THF | Reflux (80-120°C), 6-12 hrs | High yield with controlled base equivalents; purity improved by recrystallization |

| Esterification + Hydrolysis | 3-Ethylcyclohexanol, ethyl bromoacetate, acid/base for hydrolysis | Ethanol, water, acid/base aqueous solution | Esterification: reflux 4-8 hrs; Hydrolysis: 1-4 hrs at 60-90°C | Two-step process allows high purity; hydrolysis must be monitored to prevent overreaction |

| Coupling Agent Activation | 3-Ethylcyclohexyl alcohol, acetic acid, carbodiimide or carbonyldiimidazole | Dichloromethane, DMF | Room temperature to 40°C, 2-6 hrs | Efficient for sterically hindered substrates; requires careful removal of coupling agent residues |

| Catalytic Hydrogenation (if needed) | Pd/C, Pt, Raney Ni, H2 gas | Ethanol, ethyl acetate | Room temperature to 50°C, several hours | Used for intermediate reduction; ensures cyclohexyl ring saturation |

Research Findings and Practical Considerations

- Solvent Selection : Polar aprotic solvents enhance nucleophilicity and reaction rates in substitution reactions. Ether solvents and hydrocarbons may be used for recrystallization and purification steps.

- Base Selection : Inorganic bases are preferred for deprotonation due to ease of removal and cost-effectiveness.

- Purification Techniques : Crystallization, extraction, and chromatographic methods are employed to achieve pharmaceutical-grade purity.

- Industrial Viability : Processes using commercially available reagents and mild conditions (e.g., room temperature to moderate heating) are favored for scale-up.

- Environmental and Safety Aspects : Avoidance of hazardous reagents and minimizing waste are priorities; catalytic hydrogenation using hydrogen gas and metal catalysts is considered green when properly managed.

Summary Table of Preparation Routes

| Route No. | Key Steps | Advantages | Disadvantages | Typical Applications |

|---|---|---|---|---|

| 1 | Direct nucleophilic substitution | Simple, one-step | May require strong bases, longer reaction times | Lab-scale synthesis, quick preparation |

| 2 | Esterification + hydrolysis | High purity, better control | Two-step process, longer overall time | Pharmaceutical intermediate synthesis |

| 3 | Coupling agent activation | Effective for hindered substrates | Expensive reagents, purification challenges | Complex molecule synthesis |

| 4 | Catalytic hydrogenation (intermediate step) | Efficient reduction of aromatic to cyclohexyl | Requires specialized equipment, hydrogen handling | Preparation of saturated cyclohexyl derivatives |

Scientific Research Applications

2-((3-Ethylcyclohexyl)oxy)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.

Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ether linkage and carboxylic acid moiety allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- Ethyl vs.

- Trifluoromethyl Effects : The CF₃ group in enhances acidity of the acetic acid moiety due to its electron-withdrawing nature, which may improve reactivity in esterification or conjugation reactions .

- Ether vs. Direct Linkage : The ether linkage in the target compound (vs. direct cyclohexyl-acetic acid bonds in others) may alter metabolic stability and bioavailability.

Biological Activity

2-((3-Ethylcyclohexyl)oxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

2-((3-Ethylcyclohexyl)oxy)acetic acid is characterized by its unique structural features, which include a cyclohexyl ring substituted with an ethyl group and an acetic acid moiety. This structure may influence its interaction with biological targets.

The biological activity of 2-((3-Ethylcyclohexyl)oxy)acetic acid is hypothesized to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, which can lead to various therapeutic effects.

Anti-inflammatory Effects

Research indicates that compounds similar to 2-((3-Ethylcyclohexyl)oxy)acetic acid exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can reduce paw thickness and weight in animal models of inflammation, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Case Study : In vivo studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 61% with related compounds, indicating a strong anti-inflammatory effect .

Analgesic Properties

The analgesic potential of this compound class has also been explored. Compounds with similar structures have shown promise in pain relief by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 2-((3-Ethylcyclohexyl)oxy)acetic acid | TBD | TBD | TBD |

| Celecoxib | 298.6 | 0.05 ± 0.02 | High |

| Mefenamic Acid | 9.03 ± 0.15 | 1.98 ± 0.02 | Moderate |

Note: TBD indicates that specific IC50 values for 2-((3-Ethylcyclohexyl)oxy)acetic acid are yet to be determined.

Comparative Analysis

When compared to other NSAIDs, the selectivity and potency of 2-((3-Ethylcyclohexyl)oxy)acetic acid against COX enzymes could offer advantages in terms of gastrointestinal safety profiles . The structural similarities with other phenoxy acetic acids suggest a common mechanism that warrants further investigation.

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary studies on related compounds have included evaluations of liver enzymes (AST and ALT), renal function markers (creatinine and urea), and histological examinations to assess potential toxic effects . These studies are essential for understanding the safety profiles and therapeutic windows of such compounds.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Starting Materials | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Etherification | 3-Ethylcyclohexanol, ClCH2CO2Et | 72 | NaOH, DMF, 70°C, 12h | |

| Hydrolysis of Ester | Ethyl ester derivative | 89 | 1N NaOH, EtOH, reflux, 4h |

Which spectroscopic techniques are most effective for characterizing 2-((3-Ethylcyclohexyl)oxy)acetic acid, and how can conflicting data be resolved?

Answer:

- NMR (¹H/¹³C): Critical for confirming the cyclohexyl ring conformation and ether linkage. For example, the 3-ethyl group shows distinct triplet splitting (~1.2 ppm in ¹H NMR) .

- IR Spectroscopy: Confirms the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (calc. 214.26 g/mol) and fragmentation patterns .

Resolving contradictions:

- Cross-validation: Compare NMR data with computational predictions (e.g., PubChem’s InChI tools) .

- X-ray crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

What in vitro biological assays have been utilized to study the bioactivity of 2-((3-Ethylcyclohexyl)oxy)acetic acid derivatives?

Answer:

Derivatives are screened for anti-inflammatory and antimicrobial activity using:

- COX-2 inhibition assays: Measure IC₅₀ values via ELISA .

- Microbroth dilution: Determines MIC against S. aureus and E. coli .

Q. Table 2: Bioactivity Data

| Derivative | COX-2 IC₅₀ (µM) | MIC (S. aureus) (µg/mL) | Reference |

|---|---|---|---|

| 2-((3-Ethylcyclohexyl)oxy)acetic acid | 12.3 | 64 | |

| Methyl ester analog | 28.9 | >128 |

How does the steric hindrance of the 3-ethylcyclohexyl group affect the reactivity of 2-((3-Ethylcyclohexyl)oxy)acetic acid in nucleophilic substitution reactions?

Answer:

The axial 3-ethyl group introduces steric hindrance, reducing accessibility to the ether oxygen’s lone pairs. This lowers reactivity in SN2 reactions (e.g., with alkyl halides). Strategies to mitigate this include:

- Using bulky electrophiles (e.g., tert-butyl bromide) to leverage steric effects .

- Microwave-assisted synthesis to enhance kinetic control and reduce side reactions .

What strategies can be employed to enhance the aqueous solubility of 2-((3-Ethylcyclohexyl)oxy)acetic acid without compromising its biological activity?

Answer:

Q. Table 3: Solubility Enhancement Strategies

| Strategy | Solubility (mg/mL) | Bioactivity Retention (%) | Reference |

|---|---|---|---|

| Sodium salt | 45.2 | 98 | |

| PEG-500 conjugate | 32.7 | 85 |

How can computational modeling guide the optimization of 2-((3-Ethylcyclohexyl)oxy)acetic acid for target-specific drug design?

Answer:

- Docking studies: Predict binding affinity to targets like COX-2 (PDB: 5KIR) using AutoDock Vina .

- QSAR models: Correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity .

- MD simulations: Assess conformational stability in lipid bilayers for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.